molecular formula C12H18ClN B2540850 N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride CAS No. 2445749-67-5

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2540850
CAS No.: 2445749-67-5
M. Wt: 211.73
InChI Key: LSXGCBLDDNFAPS-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73. The purity is usually 95%.
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Scientific Research Applications

Reactivity Studies

  • Reactivity of Cyclohexylamines: A study by Kimpe and Schamp (2010) explored the treatment of N-2-(1,1-dichloroalkylidene) cyclohexylamines, yielding various derivatives through processes like hydrolysis. This research contributes to the understanding of the chemical reactivity and potential applications of similar cyclopropylamine compounds (Kimpe & Schamp, 2010).

Synthesis Methods

  • Oxidative Cyclization: Swank and Lambeth (1983) described the preparation of N-phenyl-3-methylthiopropylamine hydrochlorides, demonstrating a method for creating derivatives of cyclopropylamine structures (Swank & Lambeth, 1983).
  • Synthesis of Cyclopropenone Oximes: Yoshida et al. (1988) synthesized various cyclopropenone oxime hydrochlorides, showcasing a method relevant to the synthesis and study of cyclopropylamine derivatives (Yoshida et al., 1988).
  • Palladium-Catalyzed Synthesis: Cui and Loeppky (2001) reported the synthesis of N-arylcyclopropylamines using palladium-catalyzed C–N bond formation, indicating an efficient method to synthesize cyclopropylamine derivatives (Cui & Loeppky, 2001).

Chemical and Biological Properties

  • Characterization of Tripodal Ligands: Canary et al. (1998) explored chiral, conformationally mobile tripodal ligands, including compounds related to cyclopropylamine, for potential applications in chemistry and biochemistry (Canary et al., 1998).
  • Deamination Studies: Wiberg and Österle (1999) investigated the deamination of cyclopropylamine derivatives, contributing to the understanding of their chemical behavior and potential applications (Wiberg & Österle, 1999).
  • Biological Evaluation of Bromophenol Derivatives: Boztaş et al. (2019) studied bromophenol derivatives with cyclopropyl moiety, highlighting the biological significance of these compounds (Boztaş et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Properties

IUPAC Name

N-methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-3-5-10(6-4-9)12-7-11(12)8-13-2;/h3-6,11-13H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXGCBLDDNFAPS-FXMYHANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.